Dimethylacetoxysilane

Description

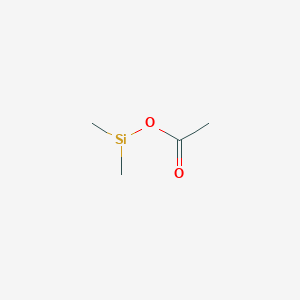

Structure

2D Structure

Properties

InChI |

InChI=1S/C4H9O2Si/c1-4(5)6-7(2)3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQTWXMLZOYEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways Involving Dimethylacetoxysilane

Direct Synthesis Routes for Dimethylacetoxysilane

The direct synthesis of this compound is a cornerstone of its industrial and laboratory utility. These methods focus on efficiency and yield, with ongoing research dedicated to optimizing reaction parameters.

Established Laboratory and Industrial Protocols

In both laboratory and industrial settings, a common route to this compound involves the reaction of dimethyldichlorosilane with an acetate (B1210297) source. Acetic anhydride (B1165640) is a frequently employed reagent in this process. The reaction proceeds via the substitution of the chloro groups on the silicon atom with acetoxy groups. Another established method utilizes the reaction of dimethyldichlorosilane with sodium acetate, often in the presence of a suitable solvent. These protocols are well-documented and form the basis for the bulk production of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing costs and environmental impact. nih.govbeilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, key parameters that are often optimized include reaction temperature, reaction time, stoichiometry of reactants, and the choice of catalyst or solvent. nih.govbeilstein-journals.orgsigmaaldrich.com

For instance, the use of a slight excess of the acetate source can drive the reaction to completion, thereby increasing the yield. Temperature control is also crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. The selection of an appropriate solvent can influence the solubility of reactants and facilitate product isolation. Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) to systematically investigate the effects of multiple variables simultaneously, leading to a more efficient identification of optimal conditions. nih.gov

| Parameter | Description | Impact on Synthesis |

| Temperature | The thermal energy supplied to the reaction. | Affects reaction rate and can influence the formation of byproducts. |

| Reaction Time | The duration of the reaction. | Insufficient time can lead to incomplete reaction, while excessive time may promote side reactions. |

| Reactant Stoichiometry | The molar ratio of the reactants. | Using an excess of one reactant can drive the equilibrium towards the product side. |

| Catalyst | A substance that increases the reaction rate without being consumed. | Can significantly improve yield and selectivity under milder conditions. |

| Solvent | The medium in which the reaction takes place. | Affects reactant solubility, reaction rate, and can simplify product purification. |

This compound as a Key Reagent in Complex Siloxane Architectures

Beyond its synthesis, this compound plays a pivotal role as a reagent in the construction of sophisticated siloxane structures, particularly in controlling the termination of polymer chains. ineosopen.org

Termination of Polyhydroxy-functionalized Silane (B1218182) Sols and Nanogels

Polyhydroxy-functionalized silane sols and nanogels are precursors to various advanced materials. The hydroxyl (-OH) groups on their surfaces are reactive sites that can be further modified. This compound is employed as an "end-capping" agent to terminate these reactive sites. ineosopen.orgkromasil.com This process is crucial for controlling the final properties of the material. For example, in the synthesis of densely cross-linked polysiloxane nanogels, this compound bearing specific substituents has been used to terminate silica (B1680970) sols. ineosopen.org This termination step prevents further uncontrolled polymerization and stabilizes the nanostructure.

The end-capping reaction involves the reaction of the acetoxy group of this compound with the hydroxyl groups present on the surface of the silane sol or nanogel. kromasil.comcore.ac.uk In this reaction, the silicon-oxygen bond of the acetoxy group is cleaved, and a new silicon-oxygen-silicon (siloxane) bond is formed between the dimethylsilyl group and the surface of the sol or nanogel. Acetic acid is released as a byproduct. This process effectively replaces the reactive hydroxyl groups with stable dimethylacetoxysilyl groups. The presence of amino groups in the polymer structure can catalyze the substitution of alkoxy groups, facilitating the termination reaction. ineosopen.org

| Feature | Influence of End-Capping with this compound |

| Molecular Weight | Controls and limits the final molecular weight of the polymer. mdpi.com |

| Cross-linking | Prevents further uncontrolled cross-linking by terminating reactive sites. |

| Viscosity | Affects the viscosity of the resulting polymer solution or melt. mdpi.com |

| Thermal Stability | Can enhance thermal stability by eliminating reactive hydroxyl groups. mdpi.com |

| Solubility | Modifies the solubility characteristics of the polymer. |

| Surface Properties | Can impart hydrophobicity to the polymer surface. shinetsusilicone-global.com |

Role in Hyperbranched Polysiloxane Nanogel Formation

This compound is instrumental in the synthesis of hyperbranched polysiloxane nanogels, which are densely cross-linked, nano-sized polymer networks. ineosopen.orgresearchgate.net These nanogels are synthesized through processes that encourage the formation of a hyperbranched structure, often involving the termination of polyhydroxy-functionalized silica sol in an active medium with this compound that has been modified with di- or triethylene glycol substituents. ineosopen.org Another approach involves the synthesis of silica sols from tetraethoxysilane, followed by a final termination step with this compound carrying these same glycol substituents. ineosopen.org

The termination process with this compound is crucial as it controls the final structure and properties of the nanogel. For instance, silica sols with acetoxymethyldimethylsilyl groups on their periphery can be created by terminating a polyhydroxy silica sol with the corresponding acetoxy silane. ineosopen.org This termination step effectively caps (B75204) the reactive sites, preventing further uncontrolled growth and defining the size and functionality of the nanogel. The conditions of the synthesis are carefully selected to favor a heterofunctional condensation mechanism, which involves the reaction between different functional groups, leading to the desired hyperbranched architecture. ineosopen.orgresearchgate.net

Utilization in Tetraethoxysilane-based Sol-Gel Processes

In the realm of sol-gel chemistry, this compound finds application in processes involving tetraethoxysilane (TEOS). The sol-gel process is a versatile method for creating solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). researchgate.netmdpi.com

One of the key applications of TEOS is as a precursor for silicon dioxide, particularly in the semiconductor industry, and as a crosslinking agent in silicone polymers. atamanchemicals.com The reactivity of the Si-OR bonds in TEOS is central to these applications. atamanchemicals.com The addition of various precursors, including organosilanes, to TEOS-based systems allows for the creation of hybrid organic-inorganic materials with tailored properties. nih.gov For example, the incorporation of silicon oil, which can be generated in situ or precondensed, can enhance the hydrophobic properties of the resulting material, while TEOS itself contributes to improved mechanical properties like hardness. nih.gov

This compound can be used in these complex formulations to introduce specific functionalities or to control the reaction kinetics. For instance, in the synthesis of silica sols, which are stable colloidal dispersions of silica particles, this compound can be used as a terminating agent to control particle size and surface chemistry. ineosopen.org This control is essential for producing materials with desired properties for applications ranging from coatings to advanced composites.

Application in Silicone Material Formulations

This compound is a key component in the formulation of various silicone materials, which are known for their thermal stability, chemical inertness, and flexibility. researchgate.netshinetsusilicone-global.com These properties stem from the stable siloxane backbone of the silicone polymer. shinetsusilicone-global.com Silicones are used in a wide array of industries, including electronics, automotive, and consumer products. shinetsusilicone-global.comacsici.com

One of the primary uses of this compound is in room temperature vulcanizable (RTV) silicone systems. gelest.com RTV silicones cure at room temperature through a condensation reaction. In one-part RTV systems, silanol-terminated polymers are reacted with a moisture-sensitive multifunctional silane, such as an acetoxy silane. gelest.com This reaction displaces the silanol (B1196071) group, leaving behind reactive groups that are susceptible to hydrolysis when exposed to atmospheric moisture, leading to the crosslinking and curing of the silicone. gelest.com

This compound can also be used as a silylating agent to modify the properties of silanols and siloxanols. google.com This process can proceed at room temperature and is used to introduce specific chemical groups onto the silicone polymer, thereby altering its properties for specific applications. google.com

Catalytic Facilitation in this compound Reactions

Beyond its role as a structural component, this compound also participates in and facilitates various catalytic reactions, enhancing reaction efficiency and selectivity.

Role as a Hydrosilylation Reaction Promoter

This compound has been identified as a promoter for hydrosilylation reactions, a significant process for creating carbon-silicon bonds. google.comgoogle.com This reaction is typically catalyzed by transition metals, most commonly platinum-group metals. google.comsioc-journal.cn The addition of this compound can significantly improve both the yield and the regioselectivity of the reaction. google.comgoogleapis.com

For example, in the hydrosilylation of tris(dimethylsiloxy)-n-propylsilane with vinyltrimethoxysilane, the use of this compound as a promoter increased the yield of the desired product, bis(trimethoxysilylethyl)dimethylsiloxy-n-propylsilane, from 40% to 75%. google.com Furthermore, it improved the regioselectivity towards the formation of the more desirable beta-isomer from a 70:30 beta to alpha isomer ratio to an 88:12 ratio. google.com This enhancement in performance highlights the crucial role of this compound in optimizing hydrosilylation processes for the synthesis of functionalized siloxanes.

| Reaction | Without Promoter | With this compound Promoter |

| Yield | 40% | 75% |

| β:α Isomer Ratio | 70:30 | 88:12 |

Involvement in Heterofunctional Condensation Processes

Heterofunctional condensation is a key reaction in the synthesis of polysiloxanes, involving the reaction between two different types of functional groups, such as a silanol and an alkoxysilane. ineosopen.org this compound can participate in these reactions, contributing to the formation of the siloxane backbone.

The synthesis of hyperbranched polysiloxane nanogels often relies on controlling the balance between homofunctional (reaction between identical functional groups) and heterofunctional condensation. ineosopen.orgresearchgate.net By carefully choosing the reaction conditions, such as the slow addition of dilute acetic acid to a solution of a sodium salt of an alkoxysilane, the process can be directed towards a heterofunctional pathway. ineosopen.org The presence of ethoxy groups in sodium alkoxysilanes makes them more reactive compared to hydroxy-substituted reagents, and the order of reagent addition can ensure that the hydroxy groups are in excess, favoring the heterofunctional reaction. ineosopen.org this compound can be introduced as a terminating agent in these processes, reacting with the available functional groups to control the growth and final structure of the polymer. ineosopen.org

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organosilicon compounds. researchgate.netnih.govpro-metrics.org This includes exploring more environmentally benign synthetic routes for compounds like this compound.

Mechanistic Investigations of Dimethylacetoxysilane Reactivity

Hydrolysis and Condensation Kinetics in Silane (B1218182) Systems

The reactivity of silanes, including dimethylacetoxysilane, is fundamentally governed by hydrolysis and condensation reactions. Hydrolysis involves the reaction of the silane with water to form silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) bonds. open.ac.uknih.gov The kinetics of these processes are complex and influenced by a multitude of factors. nih.govresearchgate.net

Homofunctional Condensation Pathways

Homofunctional condensation involves the reaction between two silanol (B1196071) groups to form a siloxane bond and a molecule of water (≡Si–OH + HO–Si≡ → ≡Si–O–Si≡ + H₂O). mdpi.comdiva-portal.org This pathway is a critical step in the formation of polysiloxane networks. The rate of homofunctional condensation is significantly influenced by the reaction conditions, such as pH and the presence of catalysts. nih.gov In acidic environments, protonated silanols are thought to react with neutral silanols, leading to less branched structures. nih.gov Conversely, in alkaline conditions, deprotonated silanols react with neutral silanols, which can result in more highly branched and condensed clusters. nih.gov

Heterofunctional Condensation Pathways

Heterofunctional condensation occurs between a silanol group and an unhydrolyzed acetoxy group, eliminating a molecule of acetic acid (≡Si–OH + CH₃COO–Si≡ → ≡Si–O–Si≡ + CH₃COOH). mdpi.com This pathway can be particularly significant in the early stages of the reaction when the concentration of unhydrolyzed silane is high. The competition between homofunctional and heterofunctional condensation dictates the final structure and properties of the resulting polysiloxane. mdpi.com For instance, at certain molar ratios of silane to acetic acid, heterofunctional polycondensation can predominate due to its higher reaction rate compared to homofunctional condensation. mdpi.com

Influence of Reaction Medium and Catalysts

The rates of both hydrolysis and condensation are profoundly affected by the reaction medium and the presence of catalysts. nih.govresearchgate.netmdpi.com Factors such as the solvent, pH, water-to-silane ratio, and temperature all play a crucial role. nih.gov

Reaction Medium:

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. nih.gov For example, using ethanol (B145695) as a co-solvent can help to homogenize the reaction mixture. open.ac.uk In some systems, the solvent can also participate in the reaction, such as through transesterification with alkoxysilanes. nih.gov

pH: The pH of the reaction medium has a dramatic effect on the reaction rates. Both acidic and basic conditions can catalyze hydrolysis and condensation, while the reactions are significantly slower at neutral pH. researchgate.net In acidic solutions, the hydrolysis rate is enhanced, and the resulting silanols can be relatively stable, slowing down the self-condensation reactions. researchgate.net In alkaline media, the condensation reaction is often so favorable that a three-dimensional network forms rapidly. researchgate.net

Catalysts:

A variety of catalysts can be employed to accelerate silane hydrolysis and condensation. These include acids, bases, and organometallic compounds. researchgate.netdakenchem.com

Acid Catalysts: Acids, such as acetic acid or hydrochloric acid, can protonate the leaving group (e.g., the acetoxy group), making it more susceptible to nucleophilic attack by water during hydrolysis. nih.govmdpi.com

Base Catalysts: In alkaline media, hydroxide (B78521) ions or deprotonated silanols act as nucleophiles, attacking the silicon atom. nih.gov The reaction mechanism is often described as an SN2-Si type, proceeding through a penta- or hexa-coordinate transition state. nih.gov

Organometallic Catalysts: Metal compounds, such as organotin derivatives (e.g., dibutyltin (B87310) dilaurate) and rare earth metal salts, have been shown to be effective catalysts for silane hydrolysis, even in non-aqueous or low-water conditions. researchgate.netgoogle.com The proposed mechanism for organotin catalysts involves the formation of an organotin silanolate intermediate that reacts with silanols to form siloxane bonds and regenerate the catalyst. researchgate.net

The following table summarizes the effect of different catalysts on the hydrolysis of a generic silane, γ-glycidoxypropyltrimethoxysilane (GPS), in a non-aqueous solution, illustrating the significant rate enhancements achievable.

| Catalyst | Time to 83% Conversion (minutes) |

| No Catalyst | Very Slow |

| Acetic Acid | Not Significantly Accelerated |

| Dibutyltin Dilaurate (DBTDL) | Similar to acidified water |

| Dibutyltin Diacetate | Similar to acidified water |

| Al(acac)₃ | Excessively Long |

| This table is based on findings for γ-glycidoxypropyltrimethoxysilane (GPS) and is intended to be illustrative of catalytic effects on silane hydrolysis. researchgate.netgoogle.com |

This compound as an Initiator or Co-initiator in Polymerization

While primarily known for its role in forming siloxane networks, certain silanes can also participate in polymerization reactions as initiators or co-initiators. This functionality often stems from the ability of the silane or its derivatives to generate reactive species, such as radicals.

Mechanisms of Radical Generation and Propagation

The generation of radicals is a key step in initiating many polymerization processes. iu.edu In the context of silanes, radicals can be formed through various mechanisms. Some organic silanes possess the ability to donate a hydrogen atom, reacting with other free radicals to produce a silicon-centered radical that can then initiate polymerization. rsc.org

The general process of radical polymerization involves three main stages:

Initiation: The formation of initial radical species. In systems involving silanes, this could occur through the homolytic cleavage of a bond within the silane molecule or through a reaction with another component of the initiating system. iu.edursc.org

Propagation: The addition of the initial radical to a monomer molecule, creating a new, larger radical that can then react with subsequent monomer units.

Termination: The cessation of chain growth, which can occur through the combination or disproportionation of two radical chains.

The concentration of the initiator and co-initiator can significantly impact the polymerization rate and the properties of the resulting polymer. mdpi.com An increase in the concentration of the initiating system generally leads to a higher number of generated radicals and a faster polymerization rate. mdpi.com

Photopolymerization Co-initiation Mechanisms

Photopolymerization utilizes light to initiate polymerization. rsc.org This process typically involves a photoinitiator that absorbs light and generates reactive species. mdpi.com Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Photo-scission): These molecules undergo unimolecular bond cleavage upon irradiation to form radicals. mdpi.com

Type II Photoinitiators (Hydrogen Abstraction): These initiators, in their excited state, abstract a hydrogen atom from a co-initiator (or synergist) to generate radicals. mdpi.com

Some organic silanes can act as effective co-initiators in Type II photopolymerization systems. rsc.org For example, silanes with strong hydrogen-donating capabilities can react with an excited photosensitizer (like camphorquinone (B77051) or isopropyl thioxanthone) to form a silicon-centered radical. rsc.org This silicon radical is then capable of initiating the free radical polymerization of monomers, such as acrylates. rsc.org This mechanism has been shown to be highly efficient, in some cases outperforming conventional co-initiators. rsc.org

The general mechanism for a Type II photopolymerization involving a silane co-initiator can be described as follows:

Excitation: The photosensitizer (PS) absorbs light (hν) and is promoted to an excited state (PS*).

Hydrogen Abstraction: The excited photosensitizer abstracts a hydrogen atom from the silane (R₃SiH), generating a silyl (B83357) radical (R₃Si•) and a reduced photosensitizer (PS-H).

Initiation: The silyl radical (R₃Si•) adds to a monomer molecule (M), initiating the polymerization chain (R₃Si-M•).

Propagation: The polymer chain grows by the sequential addition of monomer units.

This co-initiation role of silanes is particularly valuable as it can also help to mitigate oxygen inhibition, a common issue in free-radical polymerization where oxygen scavenges the initiating radicals. rsc.org

Impact on Polymerization Kinetics and Network Formation

The reactivity of this compound is a critical factor in the kinetics of polymerization and the architecture of the final polymer network. The rate of polymerization and the resulting network structure are influenced by several factors inherent to the silane monomer, including steric and electronic effects of its substituents.

The polymerization of organoalkoxysilanes, a class to which this compound belongs, begins with the formation of oligomers and progresses to higher molecular weight structures, potentially leading to gelation. mdpi.com The specific organo groups attached to the silicon atom directly influence the structure of the resulting polymer, such as the formation of cubic octamer silsesquioxanes. mdpi.com The chemical properties of the silane monomer, which has the general structure RxSi(OR')(4-x), have a direct impact on polymerization kinetics. mdpi.com The rate of hydrolysis, a key step in the polymerization of many silanes, is enhanced if the reaction reduces steric crowding around the silicon atom or improves the stabilization of the negative charge that develops in the transition state. mdpi.com

In the context of network formation, the structure of the monomer plays a crucial role. For instance, in related dimethacrylate systems, the presence of a methyl substituent has been observed to significantly slow down the formation of polymer bonds. dtu.dk This slowdown is attributed to the reduced translational mobility of bulkier monomers and steric hindrance, which makes reactions at the alpha-carbon less probable. dtu.dk The flexibility of the monomer can also promote the formation of small cycles through cyclization reactions. dtu.dk While polymerization is driven by reaction kinetics, the kinetics are, in turn, mediated by the evolving geometry of the polymer network itself. dtu.dk

| Factor | Impact on Polymerization & Network Formation | Source |

|---|---|---|

| Monomer Substituents (e.g., organo groups) | Directly influences the structure of the resulting polymer (e.g., silsesquioxanes). Bulky substituents can slow bond formation due to steric hindrance and reduced mobility. | mdpi.comdtu.dk |

| Steric Crowding at Silicon Atom | Hydrolysis rates increase if the reaction leads to a decrease in steric crowding around the silicon center. | mdpi.com |

| Monomer Flexibility | Promotes the formation of small cycles via primary and secondary cyclization reactions. | dtu.dk |

| Reaction Medium Viscosity | Increases as polymerization proceeds, leading to diffusion-controlled termination and propagation reactions, causing autoacceleration and auto-deceleration effects. | nih.gov |

| Water/Silane Ratio | Affects the hydrolysis reaction rate. Increasing water content can enhance hydrolysis up to a certain limit. | mdpi.com |

Reactivity in Reduction Processes (General Silane Chemistry)

While acetoxysilanes are primarily used as crosslinking agents, the broader class of organosilanes, particularly hydrosilanes containing a Si-H bond, are effective reducing agents in organic synthesis. msu.eduwikipedia.org This reactivity stems from the nature of the silicon-hydrogen bond, which is weakly polarized with a slightly hydridic hydrogen, as reflected in the Pauling electronegativity values of silicon (1.90) and hydrogen (2.20). acs.org This characteristic makes organosilanes less reactive and more selective compared to common reducing agents like lithium aluminum hydride or sodium borohydride. acs.org

The reducing power of silanes is often enhanced by the presence of an acid catalyst. acs.org Reductions with hydrosilanes are a form of ionic hydrogenation, where the substrate is treated with the silane and a strong acid, resulting in the formal transfer of a hydride from the silicon to a carbon atom. wikipedia.org The acid serves to activate the substrate by making it more electrophilic or generating a carbocation intermediate, which is then attacked by the hydride from the silane. wikipedia.orgacs.org Groups that can form stable carbocations are generally readily reduced under these mild conditions. acs.org

A variety of silanes have been employed as reducing agents, including triethylsilane, phenylsilane, and trichlorosilane. msu.edu The reactivity and selectivity of the silane can be modified by altering the other substituents on the silicon atom. acs.org

The scope of silane reductions is broad and includes:

Deoxygenation of Alcohols: Tertiary alcohols are readily reduced to alkanes in the presence of a hydrosilane and a Lewis acid like boron trifluoride etherate. wikipedia.org

Reduction of Carbonyls: Aldehydes and ketones can be reduced to alcohols. wikipedia.org Enantioselective reductions are possible using chiral transition metal catalysts which may act as Lewis acids or form metal hydride intermediates. wikipedia.org

Reduction of C=C Bonds: Hydrosilanes can reduce double bonds that form stable tertiary carbocations upon protonation. wikipedia.org

Ether Cleavage: Ethers can be cleaved and reduced. wikipedia.org

In addition to their role as hydride donors, some silanes can also function as radical hydrogen-donors, offering an alternative to toxic reagents like tri-n-butyltin hydride. msu.edu

| Reaction Type | Substrate Example | General Conditions | Key Mechanistic Feature | Source |

|---|---|---|---|---|

| Ionic Hydrogenation | Alkenes, Aldehydes, Ketones, Alcohols | Hydrosilane + Strong Acid (Brønsted or Lewis) | Acid-catalyzed activation of substrate, followed by hydride transfer from silane. | wikipedia.orgacs.org |

| Deoxygenation | Tertiary Alcohols | Hydrosilane + Lewis Acid (e.g., BF3·OEt2) | Formation of a stable carbocation intermediate. | wikipedia.org |

| Carbonyl Reduction | Ketones | Hydrosilane + Chiral Transition Metal Catalyst | Catalyst acts as a Lewis acid or forms a metal hydride intermediate. | wikipedia.org |

| Radical H-Donation | Alkyl Halides (in radical reactions) | Radical Initiator | Homolytic cleavage of the Si-H bond. Tris(trimethylsilyl)silane is a notable example. | msu.edu |

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides powerful tools for investigating the reaction mechanisms of silanes at a molecular level. hydrophobe.org Methods based on quantum mechanics can calculate molecular surfaces, orbitals, and energy levels for complex molecules like silanes, silanols, and polysiloxanes. hydrophobe.org This data allows for the formulation of hypotheses about chemical mechanisms, including the discrete steps of hydrolysis, condensation, and surface binding. hydrophobe.org Modeling and computational chemistry are particularly useful for studying the kinetics of specific silane precursors, which helps in understanding and predicting the conditions needed to fabricate materials with desired properties. mdpi.com

Density Functional Theory (DFT) is a prominent computational quantum mechanical method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become a standard technique in chemistry and materials science due to the balance it strikes between computational cost and accuracy. imperial.ac.ukcecam.org DFT calculations can elucidate the electronic driving forces in reactions, predict reactive sites, and guide the design of new molecules and materials. mdpi.com

In the context of silane chemistry, DFT is used to:

Compare Reaction Mechanisms: Quantum chemical calculations using DFT can compare the favorability of different proposed reaction pathways. acs.orgnih.gov For example, studies on silane oxidation have used DFT to show that reactions likely proceed through anionic, pentacoordinate silicate (B1173343) species. acs.orgnih.gov

Calculate Activation Energies: DFT can determine the activation energies, enthalpies, and free energies for various reaction pathways, providing a quantitative basis for predicting which reactions are most likely to occur. nih.gov

Analyze Transition States: By optimizing the geometries of reactants, products, and transition states, DFT helps to characterize the key intermediates and energy barriers in a reaction. nih.gov

Understand Substituent Effects: DFT calculations can analyze the influence of different chemical structures and substituents on the basic reactions of silanes, such as hydrolysis and condensation. hydrophobe.org

Despite its power, the accuracy of DFT is dependent on the choice of approximations, particularly the exchange-correlation (XC) functional, which models the complex interactions between electrons. wikipedia.orgcecam.org

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While classical MD with harmonic force fields cannot typically model the breaking and forming of chemical bonds, recent advancements have led to the development of reactive force fields and methods for simulating chemical reactions. nih.gov

For investigating silane reactivity, MD modeling is particularly useful for:

Exploring Complex Reaction Networks: MD simulations, especially when enhanced with techniques like bias potentials or virtual reality, can be used to sample and map out complex reaction pathways automatically, with minimal human intervention. nih.govucl.ac.uk This allows for the discovery of unexpected intermediates and reaction channels that might be missed in static calculations. nih.gov

Simulating Polymerization: MD can model the process of network formation during polymerization, revealing how monomer mobility changes and how the network structure evolves over time. dtu.dk

Automated Mechanism Generation: Combined approaches, such as those integrating MD simulations with master equation calculations (e.g., ChemDyME), can automatically explore a reaction network, determine possible products, refine transition states, and calculate reaction kinetics. arxiv.org This provides a comprehensive, time-dependent view of the reaction mechanism. arxiv.org

Ab initio MD, which calculates forces from electronic structure theory on the fly, allows for the simulation of reactions without pre-defined potentials, though it is computationally more expensive. nih.gov The combination of MD with other computational methods like DFT is a powerful strategy for achieving a comprehensive understanding of reaction mechanisms. mdpi.commdpi.com

Spectroscopic and Advanced Characterization Techniques for Dimethylacetoxysilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govuni-muenchen.demagritek.comorganicchemistrydata.orgoregonstate.edupascal-man.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. organicchemistrydata.org It relies on the magnetic properties of atomic nuclei. pascal-man.com For organosilicon compounds like dimethylacetoxysilane, NMR is indispensable for characterizing their molecular framework. Several types of NMR are particularly useful: ¹H NMR for observing hydrogen atoms, ¹³C NMR for the carbon skeleton, and ²⁹Si NMR for the silicon environment. nih.govuni-muenchen.demagritek.com

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation.magritek.com

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms. oregonstate.edu In this compound, two distinct proton signals are expected: one for the methyl groups directly attached to the silicon atom and another for the methyl group of the acetoxy substituent.

The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. oregonstate.edu Protons in different chemical environments will resonate at different frequencies. For this compound, the protons of the Si-CH₃ groups are expected to appear at a different chemical shift than the protons of the O-C(=O)-CH₃ group due to the differing electronegativity of the adjacent atoms (silicon versus a carbonyl group).

Key Features in the ¹H NMR Spectrum of this compound:

Si-CH₃ Protons: These protons are attached to a silicon atom and typically appear in the upfield region of the spectrum.

O-C(=O)-CH₃ Protons: These protons are part of the acetoxy group and are influenced by the adjacent carbonyl group, causing them to appear further downfield compared to the Si-CH₃ protons.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal. For this compound, the ratio of the integrals for the Si-CH₃ protons to the O-C(=O)-CH₃ protons would be 2:1, reflecting the presence of two equivalent methyl groups on the silicon and one methyl group in the acetoxy ligand.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Functional Groups Relevant to this compound

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Si-CH ₃ | 0.1 - 0.5 |

| R-C(=O)-O-CH ₃ | 3.5 - 4.8 |

| R-C(=O)-CH ₃ | 2.0 - 2.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis.uni-muenchen.deorganicchemistrydata.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon atoms in a molecule. organicchemistrydata.org While the ¹³C isotope has a low natural abundance (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. organicchemistrydata.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, simplifying the analysis of the carbon framework. youtube.com

For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three different carbon environments:

Si-CH₃ Carbons: The carbon atoms of the two methyl groups attached to the silicon atom. These are generally found in the upfield region of the spectrum.

O-C(=O)-CH₃ Carbon: The methyl carbon of the acetoxy group. This carbon is influenced by the adjacent carbonyl group and will have a different chemical shift compared to the Si-CH₃ carbons.

C=O Carbon: The carbonyl carbon of the acetoxy group. This type of carbon is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 160 and 180 ppm. oregonstate.edu

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom. chemguide.co.uk Electronegative atoms, such as oxygen, cause a downfield shift (higher ppm value) for the adjacent carbon atoms. chemguide.co.uklibretexts.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Si-C H₃ | 0 - 10 |

| O-C(=O)-C H₃ | 20 - 30 |

| -C =O | 165 - 175 |

Note: These are approximate ranges and can be influenced by solvent and other factors.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Siloxane Network Characterization.uni-muenchen.deumich.edu

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atoms within a molecule. huji.ac.il Although ²⁹Si has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, it provides invaluable information about the local environment of silicon atoms, particularly in silanes and siloxanes. pascal-man.comhuji.ac.il The chemical shift range for ²⁹Si is broad, allowing for clear differentiation of various silicon environments. huji.ac.il

In the context of this compound and its derivatives, ²⁹Si NMR is crucial for monitoring reactions such as hydrolysis and condensation, which lead to the formation of siloxane networks. The chemical shift of a silicon atom changes depending on the number of siloxane (Si-O-Si) bonds it forms. A common notation used to describe these environments is:

M units: Monofunctional units, (CH₃)₃SiO₀.₅

D units: Difunctional units, (CH₃)₂Si(O₀.₅)₂

T units: Trifunctional units, CH₃Si(O₀.₅)₃

Q units: Tetrafunctional units, Si(O₀.₅)₄

For this compound, which is a difunctional precursor, its initial ²⁹Si NMR spectrum would show a single peak corresponding to a D-type silicon atom with two acetoxy groups attached. As it hydrolyzes and condenses, new peaks corresponding to D units with one or two siloxane bonds (D¹ and D²) will appear.

Solid-state ²⁹Si NMR is particularly useful for characterizing the final, insoluble siloxane network structure. umich.edu

Interactive Data Table: General ²⁹Si NMR Chemical Shift Ranges for Siloxane Units

| Siloxane Unit | Notation | Typical Chemical Shift (δ, ppm) |

| Monofunctional | M | +10 to -10 |

| Difunctional | D | 0 to -40 |

| Trifunctional | T | -40 to -80 |

| Tetrafunctional | Q | -80 to -120 |

Vibrational Spectroscopy.uni-muenchen.degelest.com

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. gelest.combruker.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.uni-muenchen.degelest.com

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. spectroscopyonline.com Different functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent tool for qualitative analysis. gelest.comnih.gov The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). specac.com

For this compound, the FTIR spectrum would show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl group of the acetoxy moiety, typically appearing in the region of 1725-1745 cm⁻¹. The exact position can indicate the electronic environment of the carbonyl group.

Si-O-C Stretch: The stretching vibration of the silicon-oxygen-carbon linkage is expected to produce strong absorptions in the 1100-1000 cm⁻¹ region.

C-H Stretch and Bend: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the methyl groups will be present. C-H stretching vibrations in alkanes typically occur in the 3000-2850 cm⁻¹ range. libretexts.org

Si-CH₃ Vibrations: The Si-CH₃ group has characteristic rocking and symmetric deformation vibrations, often observed around 800 cm⁻¹ and 1260 cm⁻¹, respectively.

FTIR is also highly effective for monitoring the hydrolysis of this compound. The disappearance of the C=O and Si-O-C bands and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from silanol (B1196071) (Si-OH) intermediates and a broad Si-O-Si stretching band (around 1100-1000 cm⁻¹) would indicate the progress of the reaction.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group/Bond | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C=O | Stretch | 1725 - 1745 (Strong, Sharp) |

| Si-O-C | Asymmetric Stretch | 1050 - 1100 (Strong) |

| Si-CH₃ | Symmetric Deformation | ~1260 (Medium) |

| Si-CH₃ | Rock | ~800 (Strong) |

| C-H (in CH₃) | Asymmetric/Symmetric Stretch | 2900 - 3000 (Medium) |

Raman Spectroscopy for Molecular Vibrations and Structure.horiba.comrsc.org

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser. bruker.comyoutube.com While FTIR measures the absorption of light, Raman measures the scattered light. A key difference is that non-polar bonds with symmetrical vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

For this compound and its derivatives, Raman spectroscopy can provide valuable structural information:

Si-O-Si Network Formation: The symmetric stretching of Si-O-Si bonds in siloxane networks gives rise to a strong Raman band, typically around 490 cm⁻¹. This makes Raman spectroscopy particularly useful for studying the condensation process.

Precursor Analysis: The Raman spectrum of the this compound precursor will show characteristic bands for the Si-O, C=O, and C-H bonds, which can be monitored during a reaction. For instance, the hydrolysis and condensation of alkoxysilanes can be followed by observing the decrease in the intensity of bands associated with the Si-OR groups and the emergence of bands related to the siloxane network. scirp.org

Symmetry and Structure: Raman spectroscopy is sensitive to the symmetry of molecules. Changes in the Raman spectrum can indicate changes in the molecular structure and conformation.

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and can often be performed directly on liquid or solid samples. horiba.com

Interactive Data Table: Characteristic Raman Shifts for Siloxane Systems

| Functional Group/Bond | Vibrational Mode | Characteristic Raman Shift (cm⁻¹) |

| Si-O-Si | Symmetric Stretch (in rings) | 490 - 600 |

| Si-O-Si | Symmetric Stretch (in chains) | ~490 |

| Si-OH | Stretch | ~3200-3400 (Broad) |

| C=O | Stretch | ~1700-1750 |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels upon the absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study electronic transitions in molecules like this compound. The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In organic molecules, these transitions primarily involve σ, π, and non-bonding (n) electrons. shu.ac.ukelte.hu

The possible electronic transitions are ranked by energy as follows: σ → σ, n → σ, π → π, and n → π. elte.hu For many organic molecules, the most significant absorptions in the 200-800 nm range are the n → π* and π → π* transitions, which require the presence of unsaturated groups (chromophores). shu.ac.uklibretexts.orgmsu.edu The energy of these transitions is inversely proportional to the wavelength of light absorbed. msu.edu

In the context of this compound, the silicon atom, with its available d-orbitals, and the acetoxy groups, containing C=O and C-O bonds, are the primary chromophores. The lone pair electrons on the oxygen atoms can undergo n → π* transitions, while the π electrons in the carbonyl group can undergo π → π* transitions. The specific wavelengths of maximum absorbance (λmax) and the molar absorptivities (ε) provide a characteristic fingerprint of the molecule's electronic environment.

| Type of Transition | Typical Wavelength Range (nm) | **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ** | Associated Electron Types |

| σ → σ | < 200 | High | σ bonding electrons |

| n → σ | 150 - 250 | Low to Medium | Non-bonding electrons |

| π → π | 200 - 700 | 1,000 to 10,000 | π bonding electrons |

| n → π | 200 - 700 | 10 to 100 | Non-bonding and π electrons |

This table provides a general overview of electronic transitions relevant to organic molecules and can be applied to understand the UV-Vis spectra of compounds like this compound.

Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques for investigating the emissive properties of materials. While many molecules absorb UV or visible light, not all subsequently emit light. Those that do, like certain derivatives of this compound, can be studied to understand their fluorescence behavior.

Fluorescence is the emission of light from a molecule after it has absorbed photons. This process typically occurs from the lowest vibrational level of the first electronically excited state (S₁) to the electronic ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

The emissive properties of organosilicon compounds, including siloles, have been a subject of significant research. researchgate.net Some of these compounds exhibit a phenomenon known as aggregation-induced emission (AIE), where their luminescence is enhanced in an aggregated state. researchgate.net This is often attributed to the restriction of intramolecular rotations in the aggregated form, which reduces non-radiative decay pathways and increases the fluorescence quantum yield. researchgate.net

The study of the photophysical properties of such compounds involves measuring their fluorescence decay lifetimes. For instance, a short fluorescence decay lifetime in solution might increase significantly upon aggregation, indicating the formation of nanoparticles and enhanced emission. researchgate.net The synthesis of various emissive carbon dots has also demonstrated the tunability of photoluminescence, achieving a wide range of emission colors from blue to red. fudan.edu.cn While not directly about this compound, this research highlights the principles of tunable emission that could be applicable to its derivatives.

| Parameter | Description | Significance |

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Determines which electronic transitions are induced. |

| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. | Characterizes the energy of the emissive transition. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | Provides information about the rates of radiative and non-radiative decay. |

This table outlines key parameters measured in photoluminescence and fluorescence spectroscopy.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating and analyzing mixtures of compounds. For polymers derived from this compound, gel permeation chromatography is particularly important.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.comslideshare.net The separation in GPC is based on the hydrodynamic volume of the polymer chains in solution. wikipedia.org The GPC system consists of a column packed with porous beads. lcms.cz Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. shimadzu.comlcms.cz

For polymers synthesized from this compound, such as polydimethylsiloxane (B3030410) (PDMS), GPC is used to determine key molecular weight averages:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length.

By calibrating the GPC instrument with well-characterized polymer standards, it is possible to obtain a detailed molecular weight distribution for a given sample. wikipedia.org This information is critical as the physical and mechanical properties of polymers are highly dependent on their molecular weight and distribution.

| Parameter | Description | Relevance to this compound-derived Polymers |

| Number-Average Molecular Weight (Mn) | Statistical average molecular weight of a polymer sample. | Influences properties like viscosity and brittleness. |

| Weight-Average Molecular Weight (Mw) | Average molecular weight where the contribution of each molecule is weighted by its mass. | Correlates with properties like strength and toughness. |

| Polydispersity Index (PDI) | A measure of the uniformity of chain lengths in a polymer sample. | Indicates the breadth of the molecular weight distribution, affecting processability and material properties. |

This table summarizes the key molecular weight parameters obtained from GPC analysis.

Surface and Morphological Characterization

Understanding the surface properties of materials derived from this compound is crucial, especially in applications involving coatings, adhesives, and interfaces.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. wikipedia.orgthermofisher.commeasurlabs.com The analysis depth is typically in the range of 1-10 nm. thermofisher.comunimi.it

The principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. thermofisher.com Each element has a unique set of binding energies, allowing for elemental identification. unimi.it Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and chemical environment of the element. wikipedia.org

For surfaces treated or composed of this compound or its derivatives, XPS can be used to:

Confirm the presence of silicon, oxygen, and carbon on the surface.

Determine the atomic concentrations of these elements.

Investigate the chemical state of silicon (e.g., Si-O, Si-C bonds) by analyzing the Si 2p core level spectrum.

Analyze the C 1s spectrum to identify different carbon-containing functional groups (e.g., C-C, C-H, C=O).

XPS can also be combined with ion sputtering to perform depth profiling, which reveals the elemental composition as a function of depth into the material. measurlabs.com This is particularly useful for analyzing thin films and interfaces.

| Element | Core Level | Typical Binding Energy Range (eV) | Information Derived for this compound Systems |

| Silicon | Si 2p | 98 - 104 | Presence and chemical state of silicon (e.g., siloxane vs. silane). |

| Oxygen | O 1s | 530 - 534 | Presence and bonding environment of oxygen (e.g., Si-O, C=O). |

| Carbon | C 1s | 284 - 290 | Presence of organic components and different carbon functional groups. |

This table presents typical XPS data that can be obtained for materials containing this compound.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at high resolutions. qa-group.comuni-due.de In the context of this compound derivatives, particularly in cured silicone sealants and coatings, SEM analysis reveals details about the microstructure, filler dispersion, and the presence of any defects. researchgate.net

The technique operates by scanning a focused beam of electrons over a sample's surface. uni-due.de The interaction of these electrons with the sample generates various signals, including secondary electrons, which are then used to form an image of the surface. uni-due.de This allows for the examination of features in the nanometer to micrometer range. qa-group.com

Research Findings:

Studies utilizing SEM on silicone-based materials, which can include derivatives of this compound, have provided valuable information. For instance, SEM has been employed to:

Examine the surface morphology of cured silicone resins, revealing details about their texture and the presence of any micro-cracks or voids.

Assess the distribution and dispersion of fillers, such as silica (B1680970), within the silicone matrix. Homogeneous dispersion is often crucial for achieving desired mechanical properties.

Investigate the interface between the silicone sealant and a substrate, providing insights into adhesion characteristics.

Analyze the effects of environmental aging or stress on the surface structure of the material. researchgate.net

The following table summarizes typical information obtained from SEM analysis of silicone-based materials.

| Parameter | Description | Typical Observation |

| Surface Topography | The three-dimensional features and texture of the surface. | Can range from smooth to rough, depending on formulation and curing conditions. |

| Filler Dispersion | The distribution of filler particles within the polymer matrix. | Uniform dispersion is desirable; agglomerates can act as stress concentrators. |

| Porosity | The presence of voids or pores within the material. | Can influence mechanical strength and barrier properties. |

| Adhesion Interface | The boundary layer between the silicone and a substrate. | Good interfacial contact is indicative of strong adhesion. |

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. surfacesciencewestern.comatriainnovation.com It is particularly useful for characterizing the surface of materials without the need for extensive sample preparation. surfacesciencewestern.com AFM can be operated in various modes, including contact and tapping mode, to map surface features with high precision. surfacesciencewestern.com

In the context of this compound-treated surfaces, AFM is instrumental in quantifying surface roughness and observing the effects of surface modification. oamjms.euoamjms.eu The technique utilizes a sharp tip attached to a cantilever to scan the sample surface. surfacesciencewestern.com The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map. surfacesciencewestern.com

Research Findings:

AFM studies on silane-treated surfaces have demonstrated its capability to:

Quantify the root-mean-square (RMS) roughness of coatings, providing a numerical value for the surface's texture. oamjms.euoamjms.eu

Visualize the nanoscale morphology of self-assembled monolayers (SAMs) formed by silanes on various substrates. scielo.br

Investigate the changes in surface topography resulting from different treatment methods or exposure to environmental factors. oamjms.euoamjms.eu

Distinguish between different phases or components in a composite material based on their mechanical properties, which can be probed by the AFM tip. surfacesciencewestern.comscielo.br

The table below presents typical data obtained from AFM analysis of silane-modified surfaces.

| Parameter | Description | Typical Values/Observations |

| Root-Mean-Square (RMS) Roughness | A statistical measure of the variation in surface height. | Can range from a few nanometers to several hundred nanometers depending on the treatment. oamjms.euoamjms.eu |

| Surface Topography | A 3D representation of the surface features. | Can reveal the presence of domains, islands, or a continuous film. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Can differentiate between silane-rich and substrate-rich areas. surfacesciencewestern.com |

Contact Angle Measurements for Wettability and Hydrophobicity

Contact angle measurement is a fundamental technique used to quantify the wettability of a solid surface by a liquid. biolinchina.com It is a direct measure of the hydrophobicity or hydrophilicity of a surface. researchgate.net For surfaces treated with this compound derivatives, this measurement is crucial for assessing the effectiveness of the treatment in imparting water-repellent properties. gelest.comnih.gov

The contact angle is the angle at which a liquid-vapor interface meets a solid surface. biolinchina.com A high contact angle (typically >90°) indicates poor wetting and a hydrophobic surface, while a low contact angle (<90°) signifies good wetting and a hydrophilic surface. biolinchina.com Superhydrophobic surfaces exhibit contact angles greater than 150°. ulprospector.com

Research Findings:

Contact angle measurements are widely used to characterize silane-treated surfaces. Key findings from such studies include:

The application of coatings derived from this compound can significantly increase the water contact angle of a substrate, transforming it from hydrophilic to hydrophobic. researchgate.net

The degree of hydrophobicity can be tailored by controlling the chemistry of the silane (B1218182) and the surface roughness. ulprospector.com

Contact angle measurements are used to evaluate the durability of hydrophobic treatments after exposure to abrasion, chemicals, or UV radiation. nih.gov

Dynamic contact angles (advancing and receding angles) provide information about contact angle hysteresis, which is related to surface heterogeneity and droplet adhesion. biolinchina.com

The following table summarizes the relationship between contact angle and surface wettability.

| Contact Angle (θ) | Wettability | Surface Character |

| θ < 90° | Good | Hydrophilic |

| 90° < θ < 150° | Poor | Hydrophobic |

| θ > 150° | Very Poor | Superhydrophobic ulprospector.com |

Thermal and Rheological Characterization

The thermal and rheological properties of this compound-based materials are critical for understanding their curing behavior and performance in various applications, such as sealants and adhesives. specialchem.com

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.govapluscoating.com It is a powerful tool for studying the curing kinetics of thermosetting materials like those based on this compound. researchgate.nettorontech.com The curing process is typically an exothermic reaction, which can be monitored and quantified by DSC. researchgate.net

By analyzing the exothermic peak associated with curing, it is possible to determine key kinetic parameters such as the total heat of reaction (enthalpy), the onset and peak curing temperatures, and the degree of cure. veryst.comnih.gov

Research Findings:

DSC studies on the curing of acetoxy-functional silicones have provided valuable insights into their reaction kinetics. acs.org For example, DSC can be used to:

Determine the activation energy of the curing reaction using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Model the curing kinetics to predict the material's behavior under different temperature conditions. researchgate.net

Assess the influence of catalysts, fillers, and other additives on the curing process. researchgate.net

Evaluate the degree of cure in a finished product to ensure it has reached its optimal properties. veryst.com

The table below shows typical parameters obtained from a DSC analysis of a curing reaction.

| Parameter | Description | Significance |

| Onset Temperature (T_onset) | The temperature at which the curing reaction begins. | Indicates the start of the cross-linking process. |

| Peak Temperature (T_peak) | The temperature at which the curing rate is at its maximum. | Represents the point of the fastest reaction. |

| Enthalpy of Cure (ΔH) | The total heat released during the curing reaction. | Proportional to the total number of bonds formed. |

| Degree of Cure (α) | The extent to which the curing reaction has progressed. | Determines the final properties of the material. researchgate.net |

Viscosity and Rheological Behavior Studies

Rheology is the study of the flow and deformation of matter. For this compound-based formulations, such as room-temperature-vulcanizing (RTV) silicone sealants, understanding the rheological behavior is essential for both processing and end-use performance. specialchem.comanton-paar.com Key properties include viscosity, shear-thinning behavior, and thixotropy. anton-paar.comuminho.pt

Viscosity is a measure of a fluid's resistance to flow. Many silicone formulations are non-Newtonian, meaning their viscosity changes with the applied shear rate. nih.gov Shear-thinning behavior, where viscosity decreases with increasing shear rate, is often desirable for ease of application. uminho.ptnih.gov Thixotropy is the time-dependent shear-thinning property, which allows a sealant to be easily extruded from a cartridge and then hold its shape without slumping. anton-paar.com

Research Findings:

Rheological studies of acetoxy-based silicone sealants have shown that:

The addition of fillers and rheological modifiers can significantly alter the viscosity and flow properties of the formulation. google.commdpi.com

Oscillatory rheometry can be used to determine the viscoelastic properties of the material, such as the storage modulus (G') and loss modulus (G''), which relate to its elastic and viscous behavior, respectively. anton-paar.comresearchgate.net

The rheological properties of the uncured sealant are critical for its processability, while the properties of the cured material determine its mechanical performance.

Flow curve analysis can be used to model the shear-thinning behavior using models like the Power Law or Carreau-Yasuda. researchgate.net

The following table outlines key rheological parameters for silicone formulations.

| Parameter | Description | Importance |

| Zero-Shear Viscosity (η₀) | The viscosity at a very low shear rate. | Relates to the material's stability and resistance to slumping. |

| Shear-Thinning Index (n) | A parameter from the Power Law model that describes the degree of shear-thinning. | An 'n' value less than 1 indicates shear-thinning behavior. nih.gov |

| Storage Modulus (G') | A measure of the elastic response of the material. | Indicates the solid-like behavior. anton-paar.com |

| Loss Modulus (G'') | A measure of the viscous response of the material. | Indicates the liquid-like behavior. anton-paar.com |

Advanced Analytical Techniques

Beyond the core characterization methods, a range of other advanced analytical techniques can be employed to gain a deeper understanding of this compound and its derivatives. These techniques can provide information on elemental composition, chemical bonding, and thermal stability. While a detailed exploration is beyond the current scope, it is worth noting that techniques such as X-ray Photoelectron Spectroscopy (XPS) for surface elemental analysis, Fourier-Transform Infrared Spectroscopy (FTIR) for chemical bond analysis, and Thermogravimetric Analysis (TGA) for thermal stability assessment are often used in conjunction with the methods described above for a more complete characterization.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chwikipedia.org While this compound itself is a diamagnetic molecule and therefore EPR-silent, the technique is invaluable for studying paramagnetic species that may be involved in its reactions or incorporated into materials derived from it. wiley-vch.de EPR spectroscopy is highly sensitive, capable of detecting radical concentrations as low as 10 nM in solution. ethz.ch

Applications of EPR in the context of this compound chemistry include:

Monitoring Polymerization: In polymerization reactions initiated by free radicals, EPR can be used to identify and quantify the radical intermediates, providing insight into the reaction mechanism and kinetics.

Characterizing Paramagnetic Centers: When materials derived from this compound, such as silicone networks, are doped with transition metal ions or other paramagnetic centers, EPR can probe the local environment of these centers. wiley-vch.de The interaction of the unpaired electron with its environment provides information on coordination, oxidation state, and site symmetry.

Spin Probing/Labeling: Stable radicals, such as nitroxides, can be introduced as spin probes into a silicone matrix formed from this compound. The EPR spectrum of the spin probe is sensitive to its rotational mobility, which in turn reflects the local viscosity, polarity, and dynamics of the polymer host. This allows for the characterization of properties like the glass transition temperature and chain flexibility. wiley-vch.de

The primary parameters extracted from an EPR spectrum are the g-factor and hyperfine coupling constants. libretexts.org The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic structure of the paramagnetic center. wikipedia.org Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, providing information about the identity and location of atoms near the radical center. libretexts.orgconicet.gov.ar

Table 1: Hypothetical EPR Data for a TEMPO Spin Probe in a Polydimethylsiloxane (PDMS) Matrix Derived from this compound

| Parameter | Value | Information Yielded |

|---|---|---|

| g-factor (isotropic) | 2.0059 | Confirms the presence of a nitroxide radical. |

| Hyperfine Coupling Constant (AN) | 15.2 G | Indicates the interaction with the 14N nucleus, reflecting the polarity of the local environment. |

| Rotational Correlation Time (τc) | 5 x 10-10 s | Relates to the mobility of the probe, indicating the local viscosity and dynamics of the silicone matrix. |

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) for Particle Sizing

Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) are powerful techniques for characterizing the size of particles and macromolecules in a liquid dispersion. microtrac.comresearchgate.net They are particularly well-suited for analyzing nanoparticles, emulsions, or polymer aggregates that can be formed during the hydrolysis and condensation of this compound.

Dynamic Light Scattering (DLS) measures the size of particles in the sub-micron range, typically from 0.3 nm to 10 µm. microtrac.comhoriba.com The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light. usp.orgbettersizeinstruments.com These fluctuations are caused by the random Brownian motion of the particles in the suspension; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. microtrac.com The diffusion coefficient of the particles is calculated from these fluctuations, and the hydrodynamic diameter is then determined using the Stokes-Einstein equation. bettersizeinstruments.com

Analytical Ultracentrifugation (AUC) is a first-principles method that provides high-resolution information on particle size, shape, and density. researchgate.netuni-konstanz.de In an AUC experiment, a sample is subjected to a strong centrifugal field, causing the particles to sediment. isbg.fr The rate of sedimentation is monitored in real-time using optical detectors (absorbance or interference). isbg.fr By analyzing the sedimentation velocity, one can determine the distribution of sedimentation coefficients, which can be directly related to the particle size and molar mass. nih.gov AUC is applicable over a vast size range, from single kilodaltons to gigadalton structures, and can resolve complex mixtures with high accuracy. researchgate.netnih.gov

When applied to systems involving this compound, these techniques can characterize the size of silica or silicone nanoparticles formed via sol-gel processes or the droplet size in silicone oil emulsions stabilized by its hydrolysis products.

Table 2: Comparative Analysis of a Silicone Nanoparticle Dispersion using DLS and AUC

| Parameter | DLS Result | AUC Result | Interpretation |

|---|---|---|---|

| Mean Particle Diameter | 95 nm (Z-average) | 88 nm (from s-distribution) | DLS gives a hydrodynamic diameter (including solvent layer), often larger than the core diameter from AUC. |

| Polydispersity Index (PDI) | 0.15 | N/A (provides full distribution) | DLS indicates a relatively narrow size distribution. AUC provides a higher resolution distribution profile. |

| Distribution | Mon-modal | Major peak at 88 nm, minor peak at 15 nm | AUC has superior resolution, capable of distinguishing a small population of unreacted precursors or small aggregates not resolved by DLS. |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the structure of materials on a length scale typically between 1 and 100 nanometers. spectroscopyonline.com The technique measures the elastic scattering of X-rays at very small angles (typically < 5°) from a sample. mst.or.jp The scattering pattern arises from electron density fluctuations within the material, providing statistically representative information about nanoscale features such as particle size and shape, pore dimensions, and the spacing of ordered domains in polymers. spectroscopyonline.comthaiscience.info

For derivatives of this compound, SAXS is particularly useful for:

Characterizing Nanocomposites: Analyzing the dispersion and size of filler nanoparticles within a silicone matrix.

Studying Block Copolymers: Determining the morphology (e.g., lamellar, cylindrical, spherical) and domain spacing of block copolymers containing polysiloxane segments. The Flory-Huggins interaction parameter (χ), which governs the phase behavior, can be quantified from SAXS data. mdpi.com

Analyzing Porous Materials: Investigating the size, shape, and distribution of pores in porous silica or silicone materials (xerogels) prepared using this compound as a crosslinking agent.

Analysis of the scattering curve I(q) versus the scattering vector q (where q is related to the scattering angle) can yield key structural parameters. For example, in a dilute system of particles, the radius of gyration (Rg) can be determined from the low-q region using the Guinier approximation. thaiscience.info

Table 3: SAXS Data Analysis for a Silicone-Based Block Copolymer

| Parameter | Value | Structural Information |

|---|---|---|

| Radius of Gyration (Rg) | 8.5 nm | Provides a measure of the overall size of the polymer chains in their coiled state. thaiscience.info |

| Primary Scattering Peak (q) | 0.25 nm-1 | Position of the main peak, corresponding to the principal structural periodicity. |

| Domain Spacing (d) | 25.1 nm (d = 2π/q) | Represents the characteristic distance between repeating nanodomains in the self-assembled block copolymer structure. mst.or.jp |

| Morphology | Lamellar | Inferred from the presence of higher-order scattering peaks at integer multiples of q*. |

Nitrogen Adsorption (for Surface Area and Pore Volume)

Nitrogen adsorption is the most common technique for determining the specific surface area and the pore size distribution of porous solid materials. anton-paar.comdiva-portal.org The method involves exposing the material to nitrogen gas at its boiling point (77 K) and measuring the amount of gas adsorbed at various relative pressures. anton-paar.com The resulting plot of adsorbed volume versus relative pressure is called an adsorption-desorption isotherm.

The analysis of this isotherm provides critical textural properties:

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the low-pressure region of the isotherm to calculate the specific surface area (in m²/g). mdpi.com This value represents the total surface area, including the internal surfaces of pores, accessible to the gas molecules.

Pore Volume and Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method is commonly applied to the desorption branch of the isotherm to calculate the total pore volume and the distribution of pore sizes, typically in the mesopore range (2-50 nm). mdpi.comresearchgate.net

This technique is essential for characterizing porous silicone materials, such as aerogels or xerogels, which can be synthesized using this compound as a component of the precursor mixture. The surface area and porosity are critical parameters that dictate the performance of these materials in applications like thermal insulation, catalysis, and adsorption. diva-portal.org For instance, a decrease in surface area and pore volume upon modification or loading can indicate that pores have been filled or that the structure has partially collapsed. mdpi.com

Table 4: Textural Properties of a Porous Silica-Based Material from Nitrogen Adsorption

| Property | Value | Significance |

|---|---|---|

| BET Specific Surface Area | 450 m2/g | Indicates a high surface area available for adsorption or chemical reactions. researchgate.net |

| Total Pore Volume (BJH) | 0.68 cm3/g | Represents the total void space within the material. researchgate.net |

| Average Pore Diameter (BJH) | 6.0 nm | Characterizes the material as mesoporous, influencing molecular transport and accessibility. ajol.info |

| Isotherm Type | Type IV with H1 hysteresis | Characteristic of mesoporous materials with well-defined, cylindrical-like pores and a narrow pore size distribution. |

Applications in Advanced Materials Science

Polymeric and Composites Research

In the realm of polymeric and composite materials, Dimethylacetoxysilane is explored for its role in creating complex polymer architectures and modifying the surfaces of materials to enhance their properties.

Densely cross-linked polysiloxane nanogels are complex, network-like structures at the nanoscale. The synthesis of these materials often involves controlled steps of polymerization and termination to regulate their size and properties.

One of the documented applications of this compound in this area is as a terminating agent in the synthesis of silica (B1680970) sols, which are precursors to nanogels. Specifically, this compound bearing di- or triethylene glycol substituents has been used for the termination of polyhydroxy-functionalized silica sols. ineosopen.orgresearchgate.net This termination step is crucial as it controls the particle growth and introduces specific functional groups onto the surface of the nanogel. In another variation, silica sols with acetoxymethyldimethylsilyl groups on their periphery have been synthesized by terminating a polyhydroxy silica sol with the corresponding acetoxy silane (B1218182). ineosopen.orgresearchgate.net

The table below summarizes different approaches for the synthesis and termination of silica sols, highlighting the role of this compound.

| Synthetic Approach | Role of this compound | Reference |

| Termination of polyhydroxy-functionalized silica sol in an active medium | Used with a di- or triethylene glycol substituent to terminate the silica sol | ineosopen.orgresearchgate.net |

| Synthesis of silica sols from tetraethoxysilane followed by a final termination step | Utilized with a di- or triethylene glycol substituent for termination | ineosopen.orgresearchgate.net |